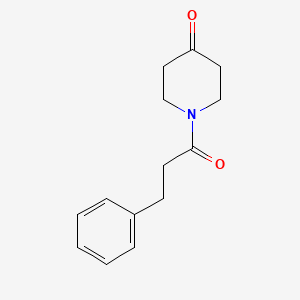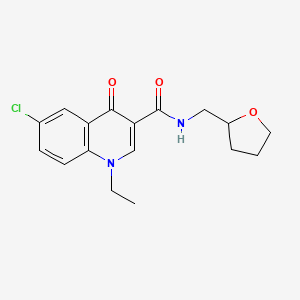
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as CEM-Q and belongs to the quinoline family of compounds.
Mecanismo De Acción
The mechanism of action of CEM-Q is not fully understood. However, studies have shown that CEM-Q inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
CEM-Q has been found to have various biochemical and physiological effects. Studies have shown that CEM-Q can induce apoptosis, or programmed cell death, in cancer cells. CEM-Q has also been found to inhibit the expression of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CEM-Q in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using CEM-Q is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CEM-Q. One area of research is to study the potential of CEM-Q as a treatment for inflammatory diseases. Another area of research is to investigate the use of CEM-Q in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CEM-Q is a synthetic compound that has shown potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for cancer and inflammatory disease research. Further research is needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of CEM-Q involves the reaction of 6-chloro-1-ethyl-4-hydroxyquinoline-3-carboxylic acid with oxalyl chloride and then with 2-(oxolan-2-ylmethyl)aniline. The resulting product is then treated with acetic anhydride to obtain CEM-Q.
Aplicaciones Científicas De Investigación
CEM-Q has shown potential applications in various fields of scientific research. One of the most significant applications of CEM-Q is in the field of cancer research. Studies have shown that CEM-Q has anti-cancer properties and can inhibit the growth of cancer cells. CEM-Q has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-20-10-14(17(22)19-9-12-4-3-7-23-12)16(21)13-8-11(18)5-6-15(13)20/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGKMFAAYOEVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

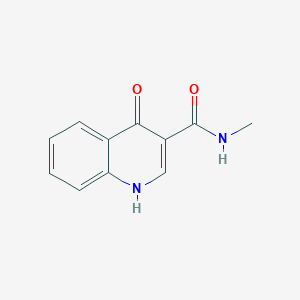
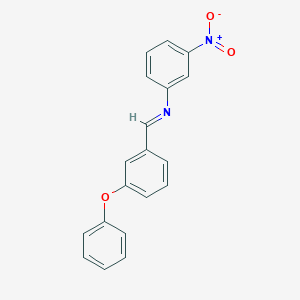
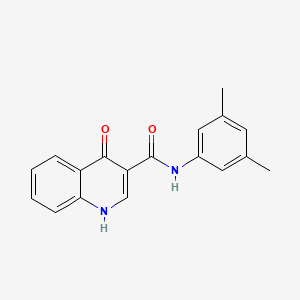
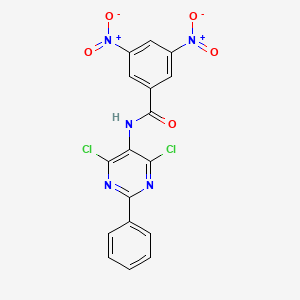

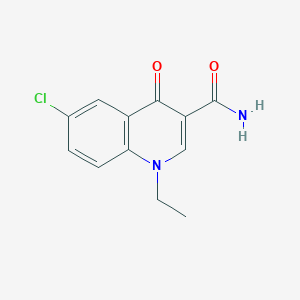

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
